molecular formula C17H18N2O3 B5844966 2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide

2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide

Cat. No. B5844966
M. Wt: 298.34 g/mol
InChI Key: HARCHFDKSFHNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

While specific synthesis methods for “2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent .


Molecular Structure Analysis

The molecular structure of “2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide” can be analyzed based on IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including compounds similar to 2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals and exhibit metal chelating activities, which are crucial in preventing oxidative stress-related diseases .

Antibacterial Properties

Research has shown that benzamide compounds can have significant antibacterial activities. They are tested against various gram-positive and gram-negative bacteria, providing a potential pathway for the development of new antibacterial drugs .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of benzamide derivatives make them candidates for the treatment of pain and inflammation-related disorders. Their mechanism of action often involves the modulation of biochemical pathways associated with inflammation .

Antitumor and Anticancer Potential

Some benzamide compounds have demonstrated potential in the treatment of cancer. They can act as inhibitors of cancer cell growth and induce apoptosis, making them valuable in oncological research and drug development .

Industrial Applications

Beyond medical applications, benzamides are used in various industrial sectors. Their chemical properties make them suitable for use in the plastic and rubber industry, paper industry, and even in agriculture as intermediates or additives .

Drug Discovery and Development

Benzamide derivatives are integral in the drug discovery process. Their structural versatility allows for the synthesis of a wide range of compounds with diverse biological activities, which can be optimized for better efficacy and safety in pharmaceuticals .

Anti-Hypercholesterolemia Activity

Compounds like 2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide may also play a role in managing hypercholesterolemia. By influencing lipid metabolism, they can contribute to the lowering of cholesterol levels, which is beneficial for cardiovascular health .

Neurological Applications

The impact of benzamide derivatives on neurological disorders is an area of active research. They have been associated with the treatment of conditions like juvenile hyperactivity and may offer new approaches to managing these disorders .

properties

IUPAC Name

2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-7-8-12(2)15(9-11)22-10-16(20)19-14-6-4-3-5-13(14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARCHFDKSFHNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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